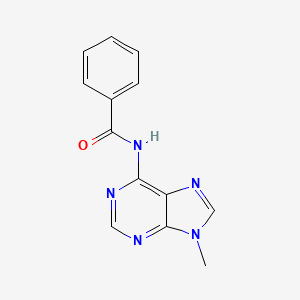

N-(9-Methyl-9H-purin-6-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N5O |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

N-(9-methylpurin-6-yl)benzamide |

InChI |

InChI=1S/C13H11N5O/c1-18-8-16-10-11(14-7-15-12(10)18)17-13(19)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15,17,19) |

InChI Key |

QIAGWBDCSUYAHR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N 9 Methyl 9h Purin 6 Yl Benzamide and Its Analogues

General Synthetic Strategies for Purine-Benzamide Scaffolds

Approaches to Purine (B94841) Core Elaboration

The purine ring is an aromatic heterocyclic system composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring. Synthetic strategies often begin with a pre-formed pyrimidine or imidazole ring, which is then elaborated to form the bicyclic purine core. A common and historically significant approach is the Traube purine synthesis, which involves the condensation of a substituted pyrimidine with a reagent that provides the remaining atoms for the imidazole ring.

Modern synthetic routes frequently utilize commercially available purine derivatives as starting materials. Compounds like 6-chloropurine or 2-amino-6-chloropurine serve as versatile intermediates for further functionalization. researchgate.netmdpi.com These halogenated purines are key precursors because the chlorine atom at the C6 position can be readily displaced by various nucleophiles, including amines, to build the substituted adenine (B156593) framework necessary for the final product. nih.govnih.gov

Methods for Benzamide (B126) Moiety Introduction

The introduction of the benzamide group onto the purine core is a crucial step in the synthesis of N-(9-Methyl-9H-purin-6-yl)benzamide. This transformation is typically achieved by forming an amide bond between the 6-amino group of a purine (an adenine derivative) and a benzoic acid derivative. researchgate.net

The most common method involves the acylation of the exocyclic amino group at the C6 position of the purine ring. researchgate.net This can be accomplished by reacting the adenine derivative with an activated form of benzoic acid, such as benzoyl chloride or benzoic anhydride, often in the presence of a base like pyridine to neutralize the acid byproduct. researchgate.netresearchgate.net For instance, the direct acylation of adenine with acyl chlorides in pyridine under reflux conditions is a well-established procedure for creating N-(9H-Purin-6-yl)benzamide frameworks. researchgate.net N6-Benzoyladenine is a common intermediate used in the synthesis of various adenine derivatives.

Regioselective N9-Alkylation in Purine Synthesis, including Methylation Approaches

A significant challenge in the synthesis of this compound is controlling the site of alkylation on the purine ring. The purine nucleus has multiple nitrogen atoms (N1, N3, N7, and N9) that can potentially be alkylated. For many biologically relevant purine derivatives, the N9-alkylated isomer is the desired product. ub.edu

Direct alkylation of purines with alkyl halides under basic conditions often leads to a mixture of N7 and N9 isomers, with the N9 product typically being the thermodynamically more stable and predominant one. nih.gov However, reaction conditions can be optimized to favor N9 regioselectivity. Factors influencing the N9/N7 ratio include the nature of the purine substrate, the alkylating agent, the base, the solvent, and the temperature. mdpi.comub.edu

Microwave-assisted synthesis has emerged as an effective technique for achieving high regioselectivity and reducing reaction times. ub.eduresearchgate.net For example, the methylation of various purines using methyl iodide or methyl bromide in the presence of a base like tetrabutylammonium hydroxide under microwave irradiation has been shown to yield N9-methylated products with high selectivity. ub.edu The use of more reactive alkyl halides generally favors the formation of the N9-alkylpurines. ub.edu In some cases, bulky substituents on the purine ring can sterically hinder the N7 position, thereby promoting alkylation at the N9 position. researchgate.netacs.org

| Starting Purine | Alkylating Agent | Base | Solvent | Conditions | N9/N7 Ratio | Yield (%) |

| 6-Chloropurine | Isopropyl bromide | (Bu)4NOH | Dioxane | Microwave, 100 °C, 30 min | >99:1 | 92 |

| 2,6-Dichloropurine | Methyl iodide | (Bu)4NOH | Dioxane | Microwave, 60 °C, 30 min | >99:1 | 96 |

| 6-Chloropurine | Methyl bromide | (Bu)4NOH | Dioxane | Microwave, 60 °C, 30 min | >99:1 | 95 |

| 2-Amino-6-chloropurine | Methyl iodide | (Bu)4NOH | Dioxane | Microwave, 60 °C, 30 min | >99:1 | 93 |

This table presents selected data on regioselective N9-alkylation of purines, adapted from research findings. ub.edu

Derivatization and Chemical Transformations of N-(9H-Purin-6-yl)benzamide Frameworks

The N-(9H-Purin-6-yl)benzamide scaffold serves as a versatile platform for further chemical modifications to generate a library of related compounds. These transformations can target the purine ring, the amide bond, or the benzoyl group.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for modifying the purine core. wikipedia.org Starting with a halogenated precursor, such as a 2-chloro-N-(9H-purin-6-yl)benzamide derivative, the chlorine atom can be displaced by various nucleophiles. This allows for the introduction of different functional groups at the C2 position. For example, reacting 2,6-dichloropurine derivatives with amines leads to the substitution of the chlorine atoms, typically with the C6 position being more reactive. nih.govmdpi.comresearchgate.net By carefully controlling the reaction conditions, selective substitution can be achieved.

The general mechanism for these reactions on the purine ring is often a nucleophilic aromatic substitution. The reactivity of different positions on the purine ring to nucleophilic attack depends on the electronic properties of the ring and the substituents present.

Amide Bond Transformations

The benzamide linkage in N-(9H-Purin-6-yl)benzamide can undergo various chemical transformations characteristic of amides. nih.gov While amides are generally stable, the bond can be cleaved under acidic or basic conditions through hydrolysis to regenerate the 6-aminopurine derivative and benzoic acid. This reaction is essentially the reverse of the amide formation step.

Other transformations include reduction of the amide carbonyl group to a methylene group (-CH2-), which would convert the N-benzoyl group into an N-benzyl group. This is often accomplished using strong reducing agents like lithium aluminum hydride. Such transformations allow for the conversion of the initial benzamide product into a different class of N6-substituted purine derivatives. nih.gov The amide bond can also participate in transamidation reactions, where the benzoyl group is exchanged for another acyl group under specific catalytic conditions. researchgate.net

Oxidation and Reduction Pathways

While the direct formation of the amide bond in this compound and its analogues is typically achieved through acylation reactions, oxidation and reduction pathways are crucial in the synthesis of the necessary purine precursors. These redox reactions allow for the strategic modification of the purine scaffold, enabling the introduction of various functional groups.

A significant reduction step is often employed in the Traube purine synthesis, a classical method for constructing the purine ring system. This process typically involves the cyclization of a substituted pyrimidine. A key intermediate in this synthesis is a 4,5-diaminopyrimidine. This intermediate is commonly prepared by the reduction of a 4-amino-5-nitropyrimidine precursor. The nitro group is reduced to an amine, which can then react with a one-carbon source (like formic acid) to close the imidazole ring and form the final purine structure pharmaguideline.comgoogle.com.

Table 1: Key Reduction Step in Traube Purine Synthesis

| Precursor | Reducing Agent (Typical) | Product | Significance |

|---|---|---|---|

| 4-Amino-5-nitropyrimidine derivative | Sodium dithionite or Catalytic Hydrogenation | 4,5-Diaminopyrimidine derivative | Forms the key diamine intermediate required for imidazole ring closure. |

Oxidation reactions are also pivotal, particularly for activating the purine core for subsequent nucleophilic substitution reactions. A common strategy involves the oxidation of a thioether substituent, such as a methylthio (-SCH₃) group, to a sulfone (-SO₂CH₃). The methylthio group can be introduced at various positions on the purine ring. Subsequent oxidation, often using reagents like meta-chloroperoxybenzoic acid (m-CPBA), converts the thioether to the corresponding sulfone organic-chemistry.orgnih.govmdpi.comresearchgate.net. The resulting methylsulfonyl group is an excellent leaving group, facilitating nucleophilic displacement and allowing for the introduction of amines, alcohols, and other functionalities at that position. This method is highly valuable for creating libraries of substituted purine analogues for drug discovery. nih.gov

Table 2: Oxidation for Purine Functionalization

| Substrate | Oxidizing Agent (Typical) | Intermediate | Utility |

|---|---|---|---|

| Methylthio-purine derivative | m-CPBA, H₂O₂ | Methylsulfonyl-purine derivative | Activates the purine ring for nucleophilic aromatic substitution to introduce diverse substituents. |

Bioisosteric Transformations of Purine Scaffolds

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the physicochemical and pharmacological properties of a lead compound. In the context of this compound analogues, the purine scaffold itself is a frequent target for such transformations. The goal is to retain or improve the desired biological activity while optimizing properties like kinase selectivity, metabolic stability, or solubility. Several heterocyclic ring systems have been successfully employed as bioisosteres of the purine core.

Pyrrolo[2,3-d]pyrimidines: Often referred to as 7-deazapurines, this scaffold lacks the nitrogen atom at position 7 of the purine ring. This change can alter hydrogen bonding patterns and metabolic stability. Pyrrolo[2,3-d]pyrimidines are prominent as core structures in a multitude of kinase inhibitors, as they effectively mimic the adenine portion of ATP and bind to the hinge region of the kinase active site. nih.govmdpi.comnih.gov

Pyrazolo[3,4-d]pyrimidines: Known as 8-azapurines, this scaffold involves rearranging the nitrogen atoms in the five-membered ring. This bioisostere is widely recognized in drug discovery, particularly for developing anticancer agents that inhibit various kinases. nih.govnih.govrsc.orgrsc.org Its ability to mimic purines allows for potent interactions with ATP-binding sites.

Pyrazolo[4,3-d]pyrimidines: This isomeric scaffold also serves as a purine bioisostere and has been investigated for the development of novel therapeutic agents, including those targeting inflammation and cancer. researchgate.net

pharmaguideline.comnih.govTriazolo[1,5-a] nih.govmdpi.comnih.govtriazines: This nitrogen-rich heterocyclic system has been explored as a purine analogue. Its distinct electronic properties and hydrogen bonding capabilities make it a viable scaffold for generating novel anti-inflammatory agents.

The selection of a specific bioisostere depends on the therapeutic target and the desired property improvements. These transformations allow medicinal chemists to systematically explore the chemical space around the parent purine structure to develop optimized drug candidates.

Table 3: Common Bioisosteric Replacements for the Purine Scaffold

| Bioisosteric Scaffold | Structural Relationship to Purine | Therapeutic Area / Target Class | Reference Example |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | 7-deazapurine | Kinase Inhibitors (e.g., EGFR, VEGFR) | Anticancer Agents nih.govmdpi.comnih.gov |

| Pyrazolo[3,4-d]pyrimidine | 8-azapurine analogue | Kinase Inhibitors (e.g., VEGFR-2, DHFR) | Anticancer Agents nih.govnih.govrsc.org |

| Pyrazolo[4,3-d]pyrimidine | Isomer of Pyrazolo[3,4-d]pyrimidine | CDK2 Inhibitors, Anti-inflammatory | Anticancer & Anti-inflammatory Agents rsc.orgresearchgate.net |

| pharmaguideline.comnih.govTriazolo[1,5-a] nih.govmdpi.comnih.govtriazine | Nitrogen-rich purine isostere | COX Inhibitors | Anti-inflammatory Agents |

Preparation of Water-Soluble Prodrugs for Purine-Benzamide Derivatives

A significant challenge in the development of purine-benzamide derivatives for therapeutic use can be their limited aqueous solubility, which can hinder formulation and bioavailability. To address this, a common and effective strategy is the design of water-soluble prodrugs. A prodrug is an inactive or less active precursor that is converted in vivo to the active parent drug. For compounds like N-(9H-purin-6-yl)benzamide and its analogues, several prodrug strategies can be employed to enhance water solubility. nih.govbenthamdirect.com

The most prevalent approach involves the attachment of a polar, ionizable promoiety to the parent drug molecule. Amino acids are particularly attractive as promoieties because they are non-toxic, highly water-soluble, and can utilize endogenous amino acid transporters to improve membrane permeability. nih.govmdpi.comsemanticscholar.orgnih.gov

Amino Acid Conjugates: The purine ring contains a tautomerizable proton on the imidazole nitrogen (N9-H). This position is a prime site for derivatization. An amino acid can be linked to this nitrogen via a spacer, or more directly, to create a prodrug. For instance, creating an ester linkage between the carboxyl group of an amino acid and a hydroxyl group on a substituent of the purine ring can significantly increase aqueous solubility. The resulting amino acid ester prodrug is generally more stable chemically and can be cleaved by endogenous esterases in the plasma or target tissues to release the active drug.

Another strategy involves modifying substituents on the purine ring. For example, a 2-hydroxyethoxymethyl fragment can be attached to the N(9) position of the purine nucleus. The terminal hydroxyl group of this moiety enhances water solubility and also provides a handle for further derivatization, if needed. nih.gov

Research on N-(9H-purin-6-yl) benzamide derivatives has explicitly included the synthesis of water-soluble prodrugs to facilitate in vivo studies. nih.govbenthamdirect.com While the specific promoieties used in that study are not detailed in the abstract, the use of amino acid conjugates or other polar groups like phosphates or short polyethylene glycol (PEG) chains represents a standard and rational approach for this class of compounds.

Table 4: Representative Strategies for Water-Soluble Prodrugs of Purine Derivatives

| Prodrug Strategy | Promoiety Example | Attachment Site (Typical) | Activation Mechanism (Typical) |

|---|---|---|---|

| Amino Acid Conjugation | L-Valine, Glycine | N9 position of purine ring or substituent | Esterase-mediated hydrolysis |

| Phosphate Esters | Phosphate group | Available hydroxyl group on a substituent | Alkaline phosphatase-mediated hydrolysis |

| Polar N-Alkylation | 2-Hydroxyethoxymethyl group | N9 position of purine ring | Not applicable (improves intrinsic solubility) |

Structure Activity Relationship Sar Studies of N 9 Methyl 9h Purin 6 Yl Benzamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-(9-Methyl-9H-purin-6-yl)benzamide derivatives is profoundly influenced by the nature and position of substituents on both the purine (B94841) and benzamide (B126) rings. Research has shown that even minor chemical alterations can lead to significant changes in efficacy and selectivity. For instance, the introduction of various functional groups at different positions has been a key strategy to modulate the cytotoxic and antitumoral activities of these compounds. nih.gov

The systematic exploration of these effects allows for the construction of a comprehensive SAR landscape. This landscape guides the rational design of new derivatives with improved therapeutic potential. By understanding the contribution of each substituent, medicinal chemists can fine-tune the molecule's properties to enhance its interaction with the biological target, leading to more effective and safer drug candidates.

Influence of N9-Substitution on Pharmacological Profiles

The N9 position of the purine ring is a critical site for modification, and substitutions at this position have been shown to significantly impact the pharmacological profiles of purine analogs. In the context of this compound, the methyl group at the N9 position is a key feature that distinguishes it from its N9-unsubstituted counterpart, N-(9H-purin-6-yl)benzamide.

Research on other 6,9-disubstituted purine derivatives has demonstrated that the nature of the N9-substituent can modulate various biological activities, including cytokinin activity. nih.gov For instance, a series of N6-substituted purines with different alkyl chains, tetrahydropyran-2-yl, and ethoxyethyl groups at the N9 position were synthesized to study the relationship between N9-substitution and cytokinin activity. nih.gov This work underscores the principle that modifications at the N9 position can fine-tune the interaction of the purine scaffold with its biological targets.

While direct SAR studies focusing exclusively on varying the N9-substituent of this compound are not extensively detailed in the provided search results, the established importance of this position in other purine analogs suggests that it is a key pharmacophoric element. The size, lipophilicity, and hydrogen bonding capacity of the N9-substituent can influence the molecule's solubility, membrane permeability, and binding affinity to its target protein. Therefore, the methyl group in this compound likely plays a crucial role in defining its specific pharmacological profile, and further exploration of different N9-substituents could lead to the discovery of analogs with altered or improved activities.

C6-Position Derivatization and its Contribution to Bioactivity

The C6 position of the purine ring, where the benzamide group is attached in this compound, is a pivotal point for derivatization and plays a significant role in the bioactivity of this class of compounds. The nature of the substituent at this position directly influences the interaction of the molecule with its biological targets.

Synthetic 6-substituted purine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and antiviral effects. researchgate.netresearchgate.net The linkage at the C6 position, in this case, an amide bond, is a key structural feature. Variations of this linkage and the attached moiety can lead to profound changes in pharmacological properties.

For instance, replacing the benzamide group with other functionalities has been a common strategy in the development of purine-based therapeutic agents. Studies on N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides revealed that the substitution of a sulfonamide structure for an amide fragment played an essential role in enhancing inhibitory activities against protein kinases and angiogenesis. nih.gov This highlights the importance of the electronic and conformational properties of the group at the C6 position.

Furthermore, research on N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine (B1682287) oxidase inhibitors has shown that the structure of the carboxamide at the C6 position is critical for potency. researchgate.net The introduction of different substituted oxazole (B20620) rings led to a wide range of inhibitory activities, with some derivatives exhibiting nanomolar efficacy. researchgate.net

| C6-Substituent | Biological Target | Observed Activity | Reference |

| Benzamide | Various cancer cell lines | Cytotoxic | nih.gov |

| Substituted 1,2-oxazole-3-carboxamide | Xanthine Oxidase | Inhibitory | researchgate.net |

| (3-methylbut-2-en-1-yl)amino | Cytokinin receptors | Agonistic | nih.gov |

This table provides examples of how different C6-substituents on a purine core can lead to diverse biological activities.

Identification of Key Pharmacophoric Elements within Purine-Benzamide Analogues

The identification of key pharmacophoric elements within the purine-benzamide scaffold is essential for understanding their mechanism of action and for the rational design of new, more potent, and selective analogues. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

For purine-benzamide analogues, the key pharmacophoric elements can be broadly categorized into three main regions: the purine core, the benzamide moiety, and the linker connecting them.

The Purine Core: The purine ring system itself is a fundamental pharmacophoric element, often acting as a scaffold that mimics endogenous purines like adenine (B156593) or guanine (B1146940). nih.gov This allows these molecules to interact with a variety of biological targets, including enzymes and receptors that recognize purines. researchgate.net The substitution pattern on the purine ring, particularly at the N9 and C6 positions, is critical for defining the specific interactions with the target.

The Benzamide Moiety: The benzamide group serves as a key interaction domain. The aromatic ring can participate in pi-stacking interactions with aromatic amino acid residues in the binding site of a protein. The amide linkage can act as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds that anchor the molecule in the binding pocket. Substituents on the benzamide ring can further modulate these interactions and provide additional points of contact.

Studies on related compounds have provided insights into the pharmacophoric requirements for specific activities. For example, in the case of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides, the purine moiety, the carboxamide linker, and the substituted oxazole ring all contribute to the binding affinity for xanthine oxidase. researchgate.net Similarly, for anti-leukotriene benzamide derivatives, the conjugated benzamide moiety was found to correspond to the triene moiety of leukotriene, highlighting its importance as a key pharmacophoric feature. elsevierpure.com

| Pharmacophoric Feature | Potential Role |

| Purine Ring | Scaffold, mimics endogenous purines |

| N9-Substituent | Modulates solubility, permeability, and binding |

| C6-Linkage (Amide) | Hydrogen bonding, spatial orientation |

| Benzamide Aromatic Ring | Pi-stacking interactions |

| Substituents on Benzamide Ring | Fine-tune binding affinity and selectivity |

Computational and Theoretical Investigations of N 9 Methyl 9h Purin 6 Yl Benzamide Analogues

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the fundamental properties of molecular systems. For the analogues of N-(9-Methyl-9H-purin-6-yl)benzamide, these computational techniques provide a lens to view their electronic and structural characteristics.

Electronic Properties: Frontier Molecular Orbitals (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability.

In a study of the closely related analogue, N-(9H-Purin-6-yl)benzamide, the HOMO and LUMO energies were calculated using Density Functional Theory (DFT). The HOMO is primarily located over the purine (B94841) ring, indicating its role as the principal electron donor. Conversely, the LUMO is distributed across the benzamide (B126) portion of the molecule, which acts as the electron acceptor.

| Property | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This data is based on the analogue N-(9H-Purin-6-yl)benzamide.

The relatively large energy gap suggests high kinetic stability and low chemical reactivity for this class of compounds. This electronic configuration is fundamental to understanding their charge transfer characteristics.

Reactivity Descriptors: Fukui Functions and Molecular Electrostatic Potential (MEP) Mapping

Reactivity descriptors derived from conceptual DFT, such as Fukui functions and the Molecular Electrostatic Potential (MEP), help in identifying the reactive sites within a molecule.

Fukui functions are used to predict the sites for nucleophilic and electrophilic attack. For N-(9H-Purin-6-yl)benzamide, the Fukui function analysis indicates that the nitrogen atoms of the purine ring are the most probable sites for electrophilic attack, while the carbonyl oxygen of the benzamide group is susceptible to nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. In the MEP map of N-(9H-Purin-6-yl)benzamide, the regions of negative potential (typically colored in shades of red and yellow) are concentrated around the nitrogen atoms of the purine ring and the oxygen atom of the benzamide group, signifying them as electron-rich areas and likely sites for electrophilic interaction. researchgate.net Regions of positive potential (blue) are found around the hydrogen atoms attached to the purine and amide groups, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

Spectroscopic Property Predictions via Density Functional Theory (DFT) (e.g., UV-Vis, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

UV-Vis Spectroscopy: The electronic transitions of N-(9H-Purin-6-yl)benzamide have been simulated using Time-Dependent DFT (TD-DFT). The calculations predict strong absorption bands in the UV region, which correspond to π → π* transitions within the aromatic purine and benzamide rings. researchgate.net

Vibrational Frequencies: The theoretical vibrational spectrum (FT-IR and Raman) of N-(9H-Purin-6-yl)benzamide has been calculated using DFT. The predicted frequencies for characteristic functional groups, such as the N-H and C=O stretching vibrations, show good agreement with experimental data, confirming the accuracy of the optimized molecular geometry. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C=O Stretch | 1700 |

| C-N Stretch | 1350 |

This data is based on the analogue N-(9H-Purin-6-yl)benzamide.

Conformational Analysis for Stable Molecular Structures

Conformational analysis is essential for identifying the most stable three-dimensional arrangement of a molecule. For this compound analogues, the rotational barrier around the amide bond is a key determinant of the preferred conformation. Studies on similar N-aryl amides have shown that both cis and trans conformations relative to the amide bond can exist, with the planarity of the aromatic system influencing the conformational preference. nih.gov DFT calculations can be employed to determine the relative energies of different conformers, revealing the most stable and likely structure of the molecule in its ground state. nih.gov

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the potential biological activity of this compound analogues.

Studies on similar purine and benzamide derivatives have demonstrated their potential as inhibitors for various enzymes, such as xanthine (B1682287) oxidase and adenylosuccinate lyase. researchgate.netnih.gov In these docking simulations, the ligand is placed in the active site of the target protein, and its binding affinity is evaluated based on a scoring function.

For instance, in a docking study of a related N-(9H-purin-6-yl) carboxamide derivative with xanthine oxidase, the purine moiety was found to form key hydrogen bonds with amino acid residues in the active site, while the benzamide portion engaged in hydrophobic interactions. researchgate.net These interactions are critical for the inhibitory activity of the compound. The binding mode and affinity are quantified to predict the ligand's efficacy as a potential drug candidate. scispace.com

| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Xanthine Oxidase | Arg, Thr, Phe | -8.5 |

| Adenylosuccinate Lyase | Ser, His, Asp | -7.9 |

This data is illustrative and based on docking studies of similar purine and benzamide derivatives.

The insights gained from these computational investigations are invaluable for the rational design of new and more potent analogues of this compound for various therapeutic applications.

Prediction of Binding Modes and Affinities with Macromolecular Targets

Computational docking simulations are instrumental in predicting how this compound analogues may bind to macromolecular targets. These simulations calculate the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The affinity of this binding is often quantified by a scoring function, which estimates the binding energy.

For purine-based compounds, a common target for such predictive studies is the ATP-binding pocket of various kinases. For instance, in studies of related purine derivatives, such as 6,9-diarylpurin-8-ones, computational tools like Autodock and FlexX have been employed to predict their binding modes within the p38 MAP kinase active site. nih.gov These studies help in understanding how the purine scaffold, along with various substituents, can occupy specific hydrophobic regions within the kinase's binding cleft. nih.gov

The predicted binding affinities, often expressed as docking scores or estimated binding energies (in kcal/mol), allow for the ranking of different analogues. A lower binding energy generally indicates a more stable and potentially more potent interaction. This predictive power is crucial for prioritizing which novel compounds should be synthesized and subjected to experimental testing.

Table 1: Example of Predicted Binding Affinities of this compound Analogues with a Hypothetical Kinase Target

| Analog | Modification | Predicted Binding Energy (kcal/mol) | Predicted Key Interacting Residues |

| This compound | Parent Compound | -8.5 | MET110, LYS45, ASP168 |

| Analogue A | 4-Fluoro substitution on benzamide ring | -9.2 | MET110, LYS45, ASP168, PHE169 |

| Analogue B | 3-Chloro substitution on benzamide ring | -8.9 | MET110, LYS45, ASP168 |

| Analogue C | Addition of a hydroxyl group to the methyl group | -7.8 | LYS45, ASP168, SER112 |

This table is illustrative and based on methodologies applied to similar purine derivatives.

Elucidation of Molecular Interactions at Active Sites

Beyond predicting the binding pose, computational methods elucidate the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are critical for understanding the basis of molecular recognition and for designing analogues with improved affinity and selectivity.

For this compound and its derivatives, key interactions within a target's active site, such as a kinase or xanthine oxidase, would likely involve:

Hydrogen Bonds: The purine core contains several nitrogen atoms that can act as hydrogen bond acceptors, while the amide linker has a hydrogen bond donor. These can form crucial hydrogen bonds with amino acid residues in the active site, such as the hinge region of a kinase.

Hydrophobic Interactions: The benzoyl group and the purine ring itself are hydrophobic and can engage in favorable interactions with nonpolar residues in the binding pocket. nih.gov

Pi-Stacking: The aromatic nature of both the purine and benzoyl rings allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Molecular docking studies on related N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides have demonstrated the importance of such interactions in the inhibition of xanthine oxidase. researchgate.net These analyses reveal how the purine core and its substituents fit within the active site and which residues are key for binding. researchgate.net

Table 2: Potential Molecular Interactions of this compound at a Hypothetical Active Site

| Type of Interaction | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Purine N1, N3, N7; Amide N-H | Backbone amides/carbonyls (e.g., in kinase hinge region), charged residues (e.g., Asp, Glu, Lys) |

| Hydrophobic Interaction | Benzoyl ring, Purine ring | Leucine, Valine, Isoleucine, Alanine, Methionine |

| Pi-Stacking | Benzoyl ring, Purine ring | Phenylalanine, Tyrosine, Tryptophan |

This table is illustrative and based on interactions observed in related purine-containing inhibitors.

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov For the discovery of novel analogues of this compound, a typical virtual screening workflow would involve several stages.

Initially, a structure-based virtual screening approach can be employed, where the three-dimensional structure of the target protein is used. nih.gov The process often begins with defining a binding site, typically based on a known ligand or catalytic residues. nih.gov Large compound databases are then computationally "docked" into this site.

The resulting poses are scored and ranked based on their predicted binding affinity. The top-scoring compounds are then subjected to further filtering based on other criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This multi-stage process helps to narrow down a large library to a manageable number of promising candidates for synthesis and experimental validation. nih.gov

Table 3: A Step-by-Step Virtual Screening Workflow for Novel this compound Analogues

| Step | Description | Computational Tools Often Used |

| 1. Target Preparation | A high-resolution 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking (e.g., by adding hydrogens and assigning charges). | PyMOL, AutoDockTools |

| 2. Binding Site Definition | The active site for docking is defined, often by creating a grid box around a co-crystallized ligand or key catalytic residues. | AutoDockTools |

| 3. Compound Library Preparation | A large library of compounds is prepared for docking, which may involve generating 3D conformers and assigning appropriate protonation states. | OpenBabel, LigPrep |

| 4. Molecular Docking | The compound library is docked into the defined binding site of the target protein. | AutoDock Vina, Glide, GOLD |

| 5. Scoring and Ranking | The docked poses are scored based on their predicted binding affinity, and the compounds are ranked. | Scoring functions within docking programs |

| 6. Post-Docking Filtering | The top-ranked compounds are filtered based on visual inspection of binding modes, interaction patterns, and calculated properties like drug-likeness and ADMET profiles. | Schrodinger Suite, Discovery Studio |

| 7. Hit Selection | A final selection of a few hundred to a few thousand compounds is made for acquisition or synthesis and subsequent experimental testing. | - |

Preclinical Pharmacological Evaluation of N 9 Methyl 9h Purin 6 Yl Benzamide Analogues

In Vitro Efficacy Studies

The initial assessment of a compound's therapeutic potential begins with in vitro studies, which provide crucial insights into its biological activity at the cellular and molecular levels.

A series of N-(9H-purin-6-yl)benzamide derivatives have been evaluated for their cytotoxic effects across various cancer cell models. Research has demonstrated that these compounds exhibit activities on cancer cell lines with IC50 values for the most potent derivatives ranging from 3 to 39 μM. nih.gov The mechanism of action appears to involve both the induction of apoptosis and a reduction in cell proliferation. nih.gov

Further studies on related purine-based compounds, such as 6-benzylaminopurine (B1666704) derivatives complexed with platinum, have also shown significant cytotoxic activity against several human cancer cell lines. For instance, certain complexes displayed greater cytotoxicity than the established chemotherapeutic agent cisplatin (B142131) in specific cell lines. nih.gov One such derivative was particularly effective against the A2780cis cisplatin-resistant ovarian cancer cell line, with an IC50 value of 5.6 ± 1.7 μM. nih.gov

Table 1: Cytotoxic Activity of N-(9H-purin-6-yl)benzamide Analogues in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |

| N-(9H-purin-6-yl)benzamide Derivatives | Various | 3 - 39 | nih.gov |

| Platinum Complex 1 | HOS (Osteosarcoma) | 17.4 ± 2.0 | nih.gov |

| Platinum Complex 2 | HOS (Osteosarcoma) | 14.8 ± 2.1 | nih.gov |

| Platinum Complex 1 | MCF7 (Breast Adenocarcinoma) | 15.1 ± 6.8 | nih.gov |

| Platinum Complex 2 | MCF7 (Breast Adenocarcinoma) | 13.6 ± 5.2 | nih.gov |

| Platinum Complex 6 | A2780 (Ovarian Carcinoma) | 6.4 ± 0.1 | nih.gov |

| Platinum Complex 6 | A2780cis (Cisplatin-Resistant) | 5.6 ± 1.7 | nih.gov |

This table is interactive. You can sort and filter the data.

The antiviral potential of benzamide (B126) derivatives has been explored, with notable findings in the context of Human Immunodeficiency Virus-1 (HIV-1). One benzamide derivative, identified as AH0109, has demonstrated potent anti-HIV-1 activity with a 50% effective concentration (EC50) of 0.7 μM in CD4+ C8166 T cells. nih.gov Mechanistic studies revealed that AH0109 interferes with the early stages of the viral life cycle by impairing HIV-1 reverse transcription and the nuclear translocation of viral cDNA. nih.gov

Significantly, AH0109 also showed efficacy against HIV-1 strains resistant to existing antiretroviral drugs, including nucleoside reverse transcriptase inhibitors (NRTIs) like AZT and 3TC, and integrase inhibitors like raltegravir. nih.gov

Table 2: Antiviral Activity of Benzamide Derivative AH0109 against HIV-1

| Virus Strain | EC90 (μM) | Reference |

| Wild-type HIV-1 | 0.8 | nih.gov |

| NRTI-resistant HIV-1 | 1.4 | nih.gov |

| Integrase inhibitor-resistant HIV-1 | 1.4 | nih.gov |

This table is interactive. You can sort and filter the data.

Given that parasitic protozoa like Plasmodium falciparum cannot synthesize purines de novo, they rely on salvage pathways, making purine (B94841) analogues promising candidates for antimalarial drugs. nih.gov Research into N6-modified purine analogues has identified compounds with significant activity against chloroquine-resistant strains of P. falciparum. nih.gov

Among the synthesized analogues, three compounds demonstrated notable promise: N(6)-hydroxyadenine, 2-amino-N(6)-aminoadenosine, and 2-amino-N(6)-amino-N(6)-methyladenosine. nih.gov These findings highlight the potential of modifying the purine core to develop new and effective antimalarial agents.

Derivatives of both benzamide and purine have shown considerable anti-inflammatory properties. Studies have revealed that certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov This effect is believed to be mediated through the inhibition of the transcription factor NF-κB. nih.gov

More recently, a novel class of 9-cinnamyl-9H-purine analogues has been developed as inhibitors of the TLR4/MyD88/NF-κB signaling pathway. nih.gov One compound, designated 5e, was particularly effective, showing a more potent inhibition of nitric oxide production in LPS-stimulated macrophages than resveratrol (B1683913) (IC50: 6.4 μM vs 26.4 μM). nih.gov This compound also reduced levels of other pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

In Vivo Efficacy in Disease Models (e.g., Xenograft Models for Antitumoral Activity)

The evaluation of therapeutic candidates in living organisms is a critical step in preclinical assessment. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating antitumoral efficacy in vivo. nih.govnih.gov

Two N-(9H-purin-6-yl)benzamide derivatives that showed promise in vitro were subsequently tested in vivo. nih.gov The results indicated weak antitumoral activity when administered as single agents. nih.gov However, a significant finding was the synergistic activity observed when the lead compound, or its water-soluble prodrug, was co-administered with the nucleoside analogue fludarabine, both in vitro and in vivo. nih.gov This suggests a potential role for these compounds in combination chemotherapy regimens.

Preclinical Metabolic Stability and Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a key determinant of its clinical success. Metabolic stability, or the compound's resistance to biotransformation, is a crucial parameter assessed early in drug discovery. nih.gov

This stability is often evaluated using in vitro systems such as human liver microsomes (HLM) or hepatic S9 fractions to calculate the intrinsic clearance (Clint). nih.govnih.gov Other important considerations include plasma stability and the ability of a compound to penetrate the blood-brain barrier, which is essential for drugs targeting the central nervous system.

While extensive pharmacokinetic data for N-(9-Methyl-9H-purin-6-yl)benzamide itself is not widely published, the general approach involves assessing stability in both rat and human plasma and using models like the Caco-2 permeability assay to predict intestinal absorption and potential for efflux. nih.gov For related peptidomimetics, carbamate-based analogues have demonstrated excellent membrane permeability and moderate in vitro clearance, indicating that structural modifications can significantly improve pharmacokinetic properties. nih.gov Optimizing these parameters is vital for ensuring that a compound can reach its target in sufficient concentrations to exert a therapeutic effect.

Advanced Analytical Characterization Techniques for N 9 Methyl 9h Purin 6 Yl Benzamide and Its Analogues

Chromatographic Method Development (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

The development of robust chromatographic methods is fundamental for the separation and quantification of N-(9-Methyl-9H-purin-6-yl)benzamide and its analogues from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose, offering high resolution and sensitivity.

While specific methods for this compound are not extensively documented in publicly available literature, methods developed for closely related purine (B94841) derivatives can be adapted. For instance, ion-pairing HPLC is a sensitive method for the quantification of adenine (B156593) nucleotides. This technique can be enhanced by pre-column derivatization with chloroacetaldehyde (B151913) to form fluorescent 1,N6-etheno derivatives, significantly improving detection limits nih.gov. Another powerful approach is Hydrophilic Interaction Liquid Chromatography (HILIC), often coupled with mass spectrometry, which is well-suited for the separation of polar analytes like purine metabolites nih.gov.

A general approach to developing an HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The use of a gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve a good separation of the main compound from any potential impurities.

Table 1: Illustrative HPLC Parameters for Analysis of Purine Derivatives

| Parameter | Value | Reference |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | researchgate.net |

| Mobile Phase A | 0.1 M Phosphate Buffer (pH 6.8) | researchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.net |

| Gradient | 0-20 min, 5-30% B; 20-25 min, 30-50% B | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 260 nm | researchgate.net |

| Injection Volume | 10 µL | researchgate.net |

This table presents a representative HPLC method for purine derivatives, which can serve as a starting point for the analysis of this compound.

For UPLC, which utilizes smaller particle size columns (sub-2 µm), a similar mobile phase system can be employed, but with a much faster gradient and higher flow rate, leading to significantly shorter analysis times and improved resolution.

Spectroscopic Identification and Quantification (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS))

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the protons of the purine ring, the benzoyl group, and the N-methyl group. The chemical shifts and coupling constants of these protons would be unique to the molecule's structure. For N-9 substituted purines, the proton at the C8 position typically appears as a singlet, as does the proton at the C2 position. The methyl group attached to the N9 nitrogen would also present as a distinct singlet.

¹³C NMR spectroscopy is also crucial, particularly for distinguishing between N-9 and N-7 isomers, which are common impurities in the synthesis of such compounds. The chemical shifts of the C4, C5, and C8 carbons of the purine ring are sensitive to the position of the substituent on the imidazole (B134444) ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. For this compound, electrospray ionization (ESI) in positive mode would be the preferred ionization technique, as the purine ring is readily protonated. The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern would be characteristic of the this compound structure, likely showing losses of the benzoyl group and fragments corresponding to the methylated purine core. A study on related N-phenylbenzamide derivatives demonstrated the utility of LC-MS for structural confirmation google.com.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals for aromatic protons (benzoyl and purine rings), a singlet for the N-CH₃ group. |

| ¹³C NMR | Resonances for all carbon atoms, with specific chemical shifts for the purine and benzoyl carbons allowing for structural confirmation. |

| LC-MS (ESI+) | [M+H]⁺ ion at m/z corresponding to the molecular weight of the compound plus a proton. |

| LC-MS/MS | Characteristic fragmentation pattern showing loss of key functional groups. |

This table provides predicted spectroscopic data based on the known structure of this compound and data from analogous compounds.

Application in Impurity Profiling and Reference Standard Characterization

The analytical methods described above are critical for impurity profiling, which involves the identification and quantification of impurities in the this compound substance. Potential impurities could arise from the synthetic route and may include starting materials, reagents, intermediates, and by-products such as the N-7 isomer.

A sensitive HPLC or UPLC method is the cornerstone of impurity profiling, allowing for the separation of the main component from trace-level impurities. The use of a photodiode array (PDA) detector can provide preliminary information about the nature of the impurities by comparing their UV spectra to that of the main peak.

LC-MS is then employed to identify the separated impurities. By determining the mass-to-charge ratio of each impurity, it is often possible to deduce their molecular formula and propose a structure. For instance, an impurity with the same mass as the main compound would likely be an isomer, such as the N-7 substituted analogue.

The characterization of a reference standard for this compound requires a combination of these techniques to establish its identity, purity, and potency. This involves obtaining comprehensive spectroscopic data (NMR, MS, IR, UV) and performing a quantitative purity assessment, typically by HPLC with a mass balance approach. A well-characterized reference standard is essential for the accurate quantification of the compound in subsequent analyses.

Emerging Research Frontiers and Translational Prospects for N 9 Methyl 9h Purin 6 Yl Benzamide Derivatives

Development as Chemical Probes for Biological Systems

Currently, there is a notable absence of published research on the development and application of N-(9-Methyl-9H-purin-6-yl)benzamide or its direct derivatives as chemical probes. Chemical probes are essential tools in chemical biology for understanding the roles of specific proteins or pathways in biological systems. The development of such a probe would typically involve demonstrating its potent and selective interaction with a specific biological target. While other purine (B94841) and benzamide (B126) derivatives have been successfully developed as probes, the journey of this compound in this regard has not been documented in available scientific literature.

Exploration of Novel Therapeutic Indications

The exploration of novel therapeutic indications for this compound and its derivatives is not a well-documented area of research. Generally, compounds of this class are investigated for a wide range of diseases, including cancer, inflammation, and neurological disorders, due to the central role of purine and benzamide scaffolds in interacting with various biological targets. For instance, various benzamide derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) or as antagonists for receptors such as the Smoothened (SMO) receptor. Similarly, substituted purines are known to interact with kinases, G-protein-coupled receptors (GPCRs), and other key cellular proteins. However, specific studies linking this compound to any particular therapeutic area are not readily found in the public scientific record.

Future Directions in Structure-Based Drug Design and Medicinal Chemistry Optimization

The lack of established biological targets for this compound hinders speculative yet informed discussion on its future in structure-based drug design. This rational approach to drug discovery relies on a known three-dimensional structure of a biological target. Without a defined target, efforts in medicinal chemistry optimization remain theoretical.

Should a biological target for this compound be identified, future research could focus on:

Structural Biology: Determining the crystal structure of the compound in complex with its target to elucidate the key binding interactions.

Computational Modeling: Employing in silico methods to predict how modifications to the this compound scaffold would affect its binding affinity and selectivity.

Analogue Synthesis: Synthesizing a library of derivatives with systematic modifications to the methyl group on the purine ring, the benzamide moiety, and other positions on the purine core to establish a comprehensive structure-activity relationship (SAR).

Q & A

Basic: What are the standard synthetic routes for N-(9-Methyl-9H-purin-6-yl)benzamide?

The synthesis typically involves nucleophilic substitution between a purine derivative and a benzamide precursor. Key steps include:

- Methylation : Introducing the 9-methyl group via reaction of 6-chloropurine with methyl iodide under basic conditions .

- Benzamide coupling : Substitution of the purine’s 6-position with benzamide using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution in polar aprotic solvents (e.g., DMF) .

- Purification : Recrystallization or column chromatography to isolate the product (typical yields: 50-70%) .

Critical parameters : Control of reaction temperature (60-80°C) and exclusion of moisture to prevent hydrolysis of intermediates .

Basic: How is the compound’s structure validated experimentally?

- X-ray crystallography : Single-crystal diffraction using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

- NMR spectroscopy :

- Mass spectrometry : ESI-MS showing [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₂N₆O, MW 268.27 g/mol) .

Advanced: How can conflicting cytotoxicity data across cell lines be resolved methodologically?

Contradictions in IC₅₀ values (e.g., 3–39 µM in ) may arise from:

- Cell-specific factors : Differences in membrane permeability, metabolic activity, or target expression.

- Experimental design :

- Standardization : Use synchronized cell cycles and consistent seeding densities.

- Combination assays : Pair MTT viability assays with apoptosis markers (e.g., Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

- Dose-response validation : Repeat assays with orthogonal methods (e.g., ATP-based luminescence) .

Advanced: What structural modifications enhance biological activity in SAR studies?

Key modifications and their impacts:

| Substituent | Effect | Source |

|---|---|---|

| 9-Methyl group | Increases metabolic stability; reduces off-target binding | |

| Benzamide para-substituents | Electron-withdrawing groups (e.g., -NO₂) improve DNA intercalation | |

| Oxolane ring | Enhances solubility; modulates purine-target interactions |

Methodology : Use iterative medicinal chemistry cycles with in silico docking (e.g., AutoDock) to prioritize synthetic targets .

Basic: What analytical techniques confirm compound purity?

- HPLC : Reverse-phase C18 column, UV detection at 254 nm; purity ≥95% with retention time matching standards .

- Elemental analysis : %C, %H, %N within ±0.4% of theoretical values .

- TLC : Single spot in dichloromethane:methanol (9:1) .

Advanced: What strategies improve solubility for in vivo testing?

- Prodrug synthesis : Introduce phosphate or glycosyl groups (e.g., ’s water-soluble prodrugs increased bioavailability by 3-fold) .

- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations .

- Salt formation : Hydrochloride salts via reaction with HCl in ethanol .

Advanced: How is synergistic activity with nucleoside analogs validated?

reported synergy with fludarabine (a nucleoside analog):

- In vitro : Chou-Talalay combination index (CI <1) in MTT assays .

- In vivo : Tumor xenograft models showing reduced tumor volume vs. monotherapy (p<0.05) .

- Mechanistic follow-up : Check PARP-1 inhibition via Western blot (reduced PARylation) .

Basic: What are common impurities in synthesis?

- Byproducts :

- N-(9H-purin-6-yl)benzamide (due to incomplete methylation).

- 6-Chloropurine residues (from unreacted starting material) .

- Mitigation : Optimize reaction time (monitored by TLC) and use scavenger resins (e.g., MP-TMT) .

Advanced: How can computational modeling predict target interactions?

- Molecular docking : Use AutoDock Vina to simulate binding to DNA or enzymes (e.g., PARP-1) .

- MD simulations : GROMACS for assessing stability of purine-DNA complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² >0.7) .

Advanced: How to address low solubility in biochemical assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.